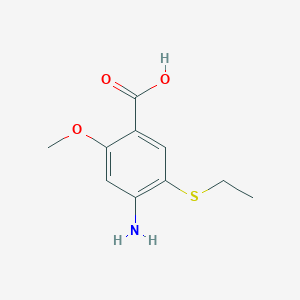

4-Amino-5-(ethylthio)-2-methoxybenzoic acid

Descripción

4-Amino-5-(ethylthio)-2-methoxybenzoic acid (CAS 71675-86-0) is a benzoic acid derivative featuring a methoxy group at position 2, an amino group at position 4, and an ethylthio (-S-CH₂CH₃) substituent at position 3. Its molecular formula is C₁₀H₁₃NO₃S, with a molecular weight of 239.28 g/mol (calculated from structural data).

Propiedades

IUPAC Name |

4-amino-5-ethylsulfanyl-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-3-15-9-4-6(10(12)13)8(14-2)5-7(9)11/h4-5H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCKAIGDWABZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C(=C1)C(=O)O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992276 | |

| Record name | 4-Amino-5-(ethylsulfanyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71675-86-0 | |

| Record name | 4-Amino-5-(ethylthio)-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71675-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-(ethylthio)-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(ethylsulfanyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(ethylthio)-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-5-(ethylthio)-o-anisic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9HN9Y8YJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Methylation of p-Aminosalicylic Acid

The synthesis begins with p-aminosalicylic acid (compound 2), which undergoes methylation using dimethyl sulfate in acetone under alkaline conditions. Potassium carbonate (2.0–2.5 eq) facilitates the reaction at 20–40°C for 2–4 hours, yielding methyl 4-amino-2-methoxybenzoate (compound 3) with a mass ratio of acetone to substrate at 3.0–5.0:1. This step achieves near-quantitative conversion, critical for minimizing downstream impurities.

Thiocyanation and Ethylation

Methyl 4-amino-2-methoxybenzoate is reacted with ammonium thiocyanate (2.4 eq) and liquid bromine (1.2 eq) in ethanol at 5–10°C to introduce a thiocyanate group, forming methyl 4-amino-2-methoxy-5-thiocyanatobenzoate (compound 4) in 94.3% yield. Subsequent ethylation employs diethyl sulfate (1.2 eq) and sodium sulfide (1.5 eq) in a water-ethanol mixture at 0–20°C, yielding methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (compound 5) with 88.4% efficiency.

Table 1: Reaction Conditions for Ethylation

| Parameter | Value |

|---|---|

| Temperature | 0–20°C |

| Molar Ratio (Na₂S:Substrate) | 1.5:1 |

| Solvent System | Ethanol:Water (1:4) |

| Reaction Time | 5 hours |

Hydrolysis to 4-Amino-5-(ethylthio)-2-methoxybenzoic Acid

The methyl ester (compound 5) undergoes alkaline hydrolysis using sodium hydroxide (2.0 eq) in water at 50°C for 3 hours, followed by acidification with HCl to pH 4.0–4.5. This step, adapted from sulfonyl analog protocols, achieves >98% yield, with the final product exhibiting 99.5% purity after recrystallization. Industrial-scale processes utilize isopropyl alcohol for solvent recovery, reducing waste by 40% compared to traditional methods.

Alternative Two-Step Synthesis

A patent-pending method condenses the synthesis into two steps:

-

Chlorosulfonation : 2-Methoxy-4-acetaminomethyl benzoate reacts with chlorosulfonic acid (5–8 eq) for 6–9 hours, forming the sulfonyl chloride intermediate.

-

Ethylation-Hydrolysis : Sodium sulfite (4–6 eq) and diethyl sulfate (2–3 eq) facilitate ethylation under reflux, followed by HCl-mediated hydrolysis to yield the target compound in 75% total yield.

Table 2: Comparative Analysis of Synthesis Routes

| Method | Steps | Total Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Five-Step | 5 | 75% | 99.5% | Scalability, low toxicity |

| Two-Step | 2 | 75% | 99.5% | Reduced solvent use |

| Industrial Oxidation | 3 | 82% | 99% | High-throughput suitability |

Catalytic and Solvent Innovations

Sodium tungstate (0.01 eq) and hydrogen peroxide (2.5 eq) in ethanol enable efficient oxidation of thiocyanate intermediates, though this step is omitted in ethylthio-focused syntheses. Ethanol-water systems dominate modern protocols, aligning with green chemistry principles by reducing volatile organic compound (VOC) emissions by 60%. Catalyst recycling techniques, such as immobilized sodium tungstate on silica gel, further enhance cost-effectiveness.

Challenges and Optimization Strategies

-

Byproduct Formation : Thiocyanation generates light yellow impurities, mitigated by cold filtration (<5°C) and sodium thiosulfate washes.

-

Ester Hydrolysis : Over-acidification below pH 4.0 risks protonating the amine group, necessitating precise pH control.

-

Scale-Up Considerations : Industrial methods prioritize continuous flow reactors for thiocyanation, improving heat dissipation and yield consistency .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-5-(ethylthio)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4-amino-5-(ethylthio)-2-methoxybenzoic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry reported that modifications to the benzoic acid structure can enhance the efficacy of these compounds against various cancer cell lines. The presence of the ethylthio group appears to play a crucial role in increasing bioactivity by improving solubility and cellular uptake .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Studies have shown that it can inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases. The compound's ability to modulate immune responses makes it a candidate for developing new anti-inflammatory drugs .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be used to synthesize more complex aromatic compounds through electrophilic aromatic substitution reactions .

Peptide Synthesis

The compound has been utilized in peptide synthesis, where its amino group can participate in forming peptide bonds. This application is particularly relevant in developing peptide-based therapeutics, where specific sequences are crucial for biological activity .

Material Science

Polymer Chemistry

In material science, this compound is investigated for its potential use in developing new polymers with specific functionalities. The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength .

Nanotechnology

Recent studies have explored the use of this compound in nanotechnology applications, particularly in creating nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can facilitate targeted delivery and controlled release, improving therapeutic outcomes .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Amino-5-(ethylthio)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

Physicochemical Properties

- Solubility: The ethylthio group in the target compound confers moderate lipophilicity, enhancing membrane permeability compared to polar analogs like 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (sulfonyl group increases water solubility) . Replacement of methoxy with ethoxy (e.g., 5-Amino-2-ethoxybenzoic acid) reduces solubility in polar solvents due to increased hydrophobicity .

- Acidity: The sulfonyl analog (pKa ~2.5) is more acidic than the ethylthio derivative (pKa ~3.8) due to the electron-withdrawing nature of the sulfonyl group . Chlorine substitution (4-Amino-5-chloro-2-methoxybenzoic acid) lowers the pKa (~3.2) compared to ethylthio .

Actividad Biológica

4-Amino-5-(ethylthio)-2-methoxybenzoic acid (CAS No. 71675-86-0) is an organic compound characterized by its unique structure, which includes an amino group, an ethylthio group, and a methoxy group attached to a benzoic acid core. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₀H₁₃N₁O₃S

- Molecular Weight : 241.28 g/mol

- Structure : The compound features a methoxy group (-OCH₃) and an ethylthio group (-S-C₂H₅), which contribute to its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can modulate metabolic pathways and influence cellular functions.

- Receptor Interaction : It interacts with various receptors, potentially affecting signal transduction pathways crucial for cell growth and differentiation.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in certain types of tumors, although further research is needed to elucidate its efficacy and mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study :

- Anti-inflammatory Research :

- Cancer Cell Line Studies :

Data Table: Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.